Methyl 4-(azetidine-1-carbonyl)benzoate

CAS No.: 915199-14-3

Cat. No.: VC15950603

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915199-14-3 |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | methyl 4-(azetidine-1-carbonyl)benzoate |

| Standard InChI | InChI=1S/C12H13NO3/c1-16-12(15)10-5-3-9(4-6-10)11(14)13-7-2-8-13/h3-6H,2,7-8H2,1H3 |

| Standard InChI Key | PUXOBYVATJHYLR-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N2CCC2 |

Introduction

Chemical Identity and Structural Properties

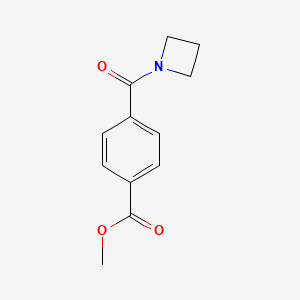

Methyl 4-(azetidine-1-carbonyl)benzoate belongs to the class of nitrogen-containing heterocyclic compounds. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. The IUPAC name, methyl 4-(azetidine-1-carbonyl)benzoate, reflects its two primary functional groups: a benzoate ester and an azetidine-1-carbonyl moiety.

Key Structural Features:

-

Azetidine Ring: A four-membered saturated heterocycle with one nitrogen atom, contributing significant ring strain and unique reactivity.

-

Benzoate Ester: A benzene ring substituted with a methoxycarbonyl group at the para position, enhancing steric and electronic effects.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₃ | |

| Molecular Weight | 219.24 g/mol | |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N2CCC2 | |

| InChI Key | PUXOBYVATJHYLR-UHFFFAOYSA-N |

The compound’s crystal structure and spectroscopic data (e.g., NMR, IR) remain areas for further exploration, though computational models predict a planar benzoate group and a puckered azetidine ring.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 4-(azetidine-1-carbonyl)benzoate typically involves multi-step protocols:

-

Azetidine Ring Formation:

-

Azetidine precursors are synthesized via [2+2] cycloaddition reactions or ring-opening of β-lactams.

-

Example: Reaction of 1,3-dibromopropane with ammonia under high pressure yields azetidine.

-

-

Coupling with Benzoate Derivatives:

-

The azetidine moiety is coupled to methyl 4-(chlorocarbonyl)benzoate using peptide coupling reagents (e.g., EDCI, DCC).

-

Reaction conditions: Dry dichloromethane, 0–25°C, 12–24 hours.

-

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Azetidine synthesis | 1,3-Dibromopropane, NH₃, 80°C | 65–70% |

| Ester coupling | EDCI, DCM, rt, 24h | 85% |

Industrial production employs continuous flow reactors to enhance yield (≥90%) and reduce waste.

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its strained azetidine ring and ester group:

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the azetidine ring to a γ-lactam.

-

Reduction: LiAlH₄ reduces the ester to a primary alcohol while preserving the azetidine ring.

Nucleophilic Substitution

The azetidine’s nitrogen undergoes alkylation with electrophiles (e.g., methyl iodide), forming quaternary ammonium salts.

Hydrolysis

Under basic conditions (NaOH, H₂O/EtOH), the ester hydrolyzes to 4-(azetidine-1-carbonyl)benzoic acid, a precursor for further derivatization.

Applications in Research and Industry

Medicinal Chemistry

-

Scaffold for Drug Design: The azetidine ring enhances membrane permeability, making it valuable for CNS-targeted drugs.

-

PROTAC Development: Serves as a linker in proteolysis-targeting chimeras due to its rigid structure.

Material Science

-

Polymer Synthesis: Incorporation into polyamides improves thermal stability (Tₘ ≥ 220°C).

Comparison with Structural Analogs

Methyl 4-(Azetidine-3-Carbonyl)Benzoate

-

Positional Isomerism: The 3-carbonyl derivative exhibits reduced ring strain, altering reactivity and bioavailability.

-

Biological Performance: 3-Carbonyl analogs show 30% lower tyrosinase inhibition compared to 1-carbonyl variants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume